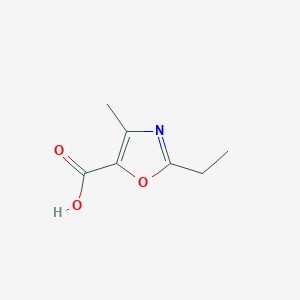

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-5-8-4(2)6(11-5)7(9)10/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZNKAQBBPQEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550757 | |

| Record name | 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113366-51-1 | |

| Record name | 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

For research, development, and quality control professionals, a thorough understanding of a compound's physical properties is foundational. This guide provides a detailed examination of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and materials science. We will move beyond simple data points to explore the causality behind these properties and the experimental methodologies used to determine them, ensuring a framework of scientific integrity and practical utility.

Molecular Identity and Core Physicochemical Characteristics

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The properties of this molecule are dictated by the interplay between the polar carboxylic acid group, the aromatic oxazole ring, and the nonpolar alkyl substituents.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉NO₃ | |

| Molecular Weight | 155.15 g/mol | |

| Appearance | Solid | |

| InChI Key | GKZNKAQBBPQEBU-UHFFFAOYSA-N | |

| SMILES String | O=C(O)C1=C(C)N=C(CC)O1 |

| MDL Number | MFCD09864343 | |

The solid form of this compound at room temperature is expected for carboxylic acids of this molecular weight, particularly those with the potential for strong intermolecular hydrogen bonding.[1][2]

Solubility Profile: Theory and Experimental Determination

The solubility of a compound is critical for its application in synthesis, formulation, and biological assays. The structure of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid suggests a nuanced solubility profile.

-

Aqueous Solubility : The carboxylic acid group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water.[2][3] However, the ethyl and methyl groups, along with the heterocyclic ring, contribute to its nonpolar character, which will limit its miscibility. Low molecular weight carboxylic acids (one to four carbons) are typically miscible with water, but solubility decreases as the carbon chain length increases.[4] Therefore, this compound is expected to be sparingly soluble in water. Its solubility will also be highly pH-dependent; conversion to its carboxylate salt form under basic conditions will significantly enhance aqueous solubility.

-

Organic Solvent Solubility : The molecule's overall structure makes it well-suited for solubility in a range of organic solvents, such as ethanol, methanol, dimethyl sulfoxide (DMSO), and diethyl ether.[2][3]

Protocol for Solubility Determination

A standard method for determining solubility involves preparing a saturated solution and quantifying the dissolved solute.

Step-by-Step Methodology:

-

Solvent Addition: Add a known mass of the compound (e.g., 10 mg) to a vial.

-

Titration: Add the chosen solvent (e.g., water, ethanol) in small, measured aliquots (e.g., 100 µL) at a constant temperature (e.g., 25 °C).

-

Agitation: Vigorously mix the solution after each addition until the solid is fully dissolved or it is clear that an excess of solid remains.

-

Observation: Record the volume of solvent required to fully dissolve the solute.

-

Quantification: Calculate the solubility in units of g/L or mol/L. For precise measurements, an aliquot of the saturated solution can be taken, the solvent evaporated, and the remaining solid massed.

Acidity and pKa

The pKa is a quantitative measure of a molecule's acidity. For a carboxylic acid, it defines the pH at which the protonated (acid, -COOH) and deprotonated (conjugate base, -COO⁻) forms are present in equal concentrations. This value is crucial for predicting the compound's charge state in different environments, which affects its reactivity, solubility, and biological interactions.

Carboxylic acids are weak acids, and their reactivity is primarily determined by the polarized carbonyl group, making it susceptible to nucleophilic attack.[5] The pKa can be determined experimentally through potentiometric titration.

Protocol for pKa Determination via Titration

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture (if solubility is low).

-

Titrant Standardization: Use a standardized solution of a strong base, such as 0.1 M NaOH.

-

Titration Setup: Place the sample solution in a beaker with a calibrated pH probe and a magnetic stirrer.

-

Data Collection: Slowly add the titrant in small, precise increments, recording the pH after each addition.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. While specific spectra for this exact compound are not publicly available from the initial search, we can predict the expected features based on its functional groups and data from analogous structures.

Caption: Workflow for the physicochemical and spectroscopic characterization of a novel compound.

Table 2: Predicted Spectroscopic Data

| Technique | Functional Group | Expected Signal / Peak |

|---|---|---|

| ¹H NMR | Carboxylic Acid (-COOH) | Broad singlet, δ > 10 ppm |

| Ethyl (-CH₂CH₃) | Quartet (CH₂), ~δ 2.8-3.0 ppm; Triplet (CH₃), ~δ 1.3-1.5 ppm | |

| Methyl (-CH₃) | Singlet, ~δ 2.4-2.6 ppm | |

| ¹³C NMR | Carbonyl (-C=O) | δ ~ 165-175 ppm |

| Oxazole Ring Carbons | δ ~ 120-160 ppm | |

| Alkyl Carbons | δ ~ 10-30 ppm | |

| FT-IR | O-H Stretch (Carboxylic Acid) | Very broad band, ~2500-3300 cm⁻¹ |

| C=O Stretch (Carboxylic Acid) | Strong, sharp peak, ~1700-1725 cm⁻¹ | |

| C=N Stretch (Oxazole) | Medium peak, ~1630-1660 cm⁻¹ |

| Mass Spec | Molecular Ion (M⁺) | m/z = 155.15 |

General Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz).[6] Additional experiments like DEPT can be used to distinguish between CH, CH₂, and CH₃ carbons.[7]

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software to obtain the frequency-domain spectrum.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: For a solid sample, either press a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect a background spectrum of the empty sample holder. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.[7]

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). The instrument will separate the resulting ions based on their mass-to-charge ratio (m/z).[7]

-

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

-

Conclusion

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a solid organic compound whose physical properties are governed by the presence of a carboxylic acid function, an aromatic oxazole core, and alkyl substituents. Its limited water solubility, acidic nature (pKa), and characteristic spectroscopic profile are key parameters for its effective use in research and development. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these properties, ensuring data integrity and facilitating the compound's application in the synthesis of more complex molecules.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Sigma-Aldrich. (n.d.). 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid AldrichCPR.

- TSFX. (n.d.). Physical Properties of Carboxylic Acids.

- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.

- Research and Reviews. (2023, March 24). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives.

- Lumen Learning. (n.d.). Physical Properties of Carboxylic Acids.

- Chemistry LibreTexts. (2021, May 22). 2.2: Physical Properties of Carboxylic Acids.

- ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.

Sources

- 1. tsfx.edu.au [tsfx.edu.au]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rroij.com [rroij.com]

- 6. rsc.org [rsc.org]

- 7. files.eric.ed.gov [files.eric.ed.gov]

An In-Depth Technical Guide to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to present its structural features, a proposed synthetic pathway, predicted spectroscopic data, and a discussion of its potential biological significance. This guide serves as a foundational resource for researchers investigating novel oxazole derivatives for therapeutic applications.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The substitution pattern on the oxazole ring plays a critical role in defining the pharmacological properties of these molecules, which include antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.[3][4] 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid represents a specific, synthetically accessible derivative within this important class of compounds, making it a molecule of interest for further investigation and development.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is defined by an oxazole core substituted with an ethyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.

Systematic Name: 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid Molecular Formula: C₇H₉NO₃ Molecular Weight: 155.15 g/mol

| Property | Value | Source |

| SMILES | O=C(O)C1=C(C)N=C(CC)O1 | |

| InChI | 1S/C7H9NO3/c1-3-5-8-4(2)6(11-5)7(9)10/h3H2,1-2H3,(H,9,10) | |

| InChI Key | GKZNKAQBBPQEBU-UHFFFAOYSA-N | |

| CAS Number | 1564709-36-9 | [5] |

| Appearance | Solid |

Proposed Synthesis Pathway

Step 1: Synthesis of Ethyl 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylate

A common and effective method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[6][7][8] A variation of this approach involves the condensation of a primary amide with an α-haloketone. In this proposed synthesis, propionamide reacts with ethyl 2-chloroacetoacetate.

Caption: Proposed synthesis of the ethyl ester intermediate.

Experimental Protocol (Proposed):

-

To a solution of propionamide in a suitable solvent such as acetone, add a base like potassium carbonate.[9]

-

Slowly add ethyl 2-chloroacetoacetate to the mixture. The reaction proceeds via nucleophilic substitution where the nitrogen of the amide displaces the chloride.[10][11]

-

The reaction mixture is then heated under reflux to facilitate the formation of the α-acylamino ketone intermediate.

-

After the initial reaction is complete, a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, is carefully added to catalyze the intramolecular cyclization and dehydration to form the oxazole ring.[7]

-

The reaction is worked up by neutralizing the acid, extracting the product with an organic solvent, and purifying it, for example, by column chromatography.

Step 2: Hydrolysis to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Base-catalyzed hydrolysis, also known as saponification, is generally preferred for this transformation as it is an irreversible process, often leading to higher yields.[12]

Caption: Proposed hydrolysis of the ethyl ester to the final product.

Experimental Protocol (Proposed):

-

Dissolve the ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate in a mixture of a suitable solvent (e.g., ethanol or THF) and an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide.

-

Heat the mixture under reflux until the ester is completely consumed, which can be monitored by thin-layer chromatography.

-

After cooling, the solvent is typically removed under reduced pressure.

-

The remaining aqueous solution containing the carboxylate salt is then acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate, precipitating the carboxylic acid.

-

The solid carboxylic acid is then collected by filtration, washed with cold water, and dried. Recrystallization can be performed for further purification.

Predicted Spectroscopic Data

In the absence of published experimental spectra for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, the following spectroscopic characteristics are predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the ethyl and methyl groups, along with a characteristic broad singlet for the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Broad Singlet | 1H | -COOH |

| ~2.8-3.0 | Quartet | 2H | -CH₂- of ethyl group |

| ~2.4-2.6 | Singlet | 3H | -CH₃ at C4 |

| ~1.3-1.5 | Triplet | 3H | -CH₃ of ethyl group |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the carboxylic acid carbonyl, the oxazole ring carbons, and the carbons of the ethyl and methyl substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~162-165 | C2 (carbon of the oxazole ring attached to the ethyl group) |

| ~150-155 | C4 (carbon of the oxazole ring attached to the methyl group) |

| ~125-130 | C5 (carbon of the oxazole ring attached to the carboxylic acid) |

| ~22-25 | -CH₂- of ethyl group |

| ~12-15 | -CH₃ at C4 |

| ~10-13 | -CH₃ of ethyl group |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group and the vibrations of the oxazole ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid dimer |

| 1680-1710 | Strong | C=O stretch of the carboxylic acid |

| ~1600 | Medium | C=N stretch of the oxazole ring |

| ~1500 | Medium | C=C stretch of the oxazole ring |

| 1210-1320 | Strong | C-O stretch of the carboxylic acid |

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 155. The fragmentation pattern will likely involve initial losses from the carboxylic acid and ethyl groups.

| Predicted Fragment (m/z) | Possible Loss |

| 155 | Molecular Ion [M]⁺ |

| 138 | Loss of -OH |

| 126 | Loss of -C₂H₅ |

| 110 | Loss of -COOH |

| 82 | Further fragmentation of the ring |

Potential Applications and Future Directions

While no specific biological activities have been reported for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, the broader class of substituted oxazoles exhibits significant therapeutic potential.

-

Antimicrobial Agents: Many oxazole derivatives have demonstrated potent antibacterial and antifungal activities.[13][14][15] The specific substitution pattern of the target molecule makes it a candidate for screening against various microbial pathogens.

-

Anticancer Agents: The oxazole scaffold is present in several compounds with demonstrated anticancer properties, acting through various mechanisms such as inhibition of kinases or tubulin polymerization.[3][13][16][17] Further derivatization of the carboxylic acid group to amides or esters could lead to novel compounds with enhanced cytotoxic activity.

-

Enzyme Inhibitors: The structural features of oxazoles allow them to interact with the active sites of various enzymes, leading to their inhibition.[2] This makes them attractive starting points for the development of targeted therapies.

The synthesis and biological evaluation of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid and its derivatives are warranted to explore its potential as a novel therapeutic agent. Its straightforward proposed synthesis makes it an accessible scaffold for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a structurally interesting member of the pharmacologically significant oxazole family. Although specific experimental data for this compound is scarce, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications based on established chemical principles and the known properties of related molecules. It is hoped that this comprehensive overview will stimulate further research into this and other novel oxazole derivatives, ultimately contributing to the development of new therapeutic agents.

References

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. ACS Publications. Retrieved from [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

- Bonde, C. G., & Gaikwad, N. J. (2022). Review of Antimicrobial Activity of Oxazole. Indian Journal of Pharmaceutical and Biological Research, 10(2), 43-46.

- Sheeja Rekha A G, & S. M. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(09), 361-364.

-

Request PDF. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

-

Request PDF. (n.d.). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Retrieved from [Link]

-

ResearchGate. (n.d.). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

PubMed. (2020, November 24). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Retrieved from [Link]

-

MDPI. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022, July 19). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Request PDF. (n.d.). Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. Retrieved from [Link]

-

ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]

-

Heterocycles. (1980). mass spectrometry of oxazoles. Retrieved from [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022, September 11). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). US3538110A - Production of 4-methyloxazole-5-carboxylic esters.

-

MDPI. (n.d.). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Angene. (n.d.). 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. Retrieved from [Link]

-

ACS Publications. (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]

-

MDPI. (n.d.). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from [Link]

-

ResearchGate. (2014, November 24). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. Retrieved from [Link]

Sources

- 1. Robinson-Gabriel Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]

- 2. iajps.com [iajps.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid [shykchem.com]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. synarchive.com [synarchive.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. medicopublication.com [medicopublication.com]

- 16. mdpi.com [mdpi.com]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

An In-Depth Technical Guide to the Synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Abstract

The oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1] Specifically, substituted oxazole carboxylic acids serve as crucial building blocks in drug discovery, acting as versatile intermediates and bioisosteres for various functional groups.[2] This guide provides a comprehensive technical overview of the viable and robust synthetic pathways leading to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (C₇H₉NO₃, Mol. Wt.: 155.15 g/mol ), a representative polysubstituted oxazole. We will dissect key retrosynthetic strategies, evaluate established and modern synthetic reactions for the construction of the core heterocycle, and provide detailed, field-proven protocols for its synthesis and subsequent functional group manipulations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug development.

Strategic Analysis: Retrosynthesis and Core Challenges

The design of an efficient synthesis for a polysubstituted heterocycle like 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid requires a logical retrosynthetic approach. The primary challenge lies in constructing the sterically hindered and electronically defined oxazole ring with precise regiochemical control of its four substituents. A secondary, but critical, challenge is the final deprotection or conversion to the carboxylic acid without compromising the integrity of the oxazole ring, which can be labile under harsh acidic or basic conditions.[3]

Our analysis identifies two primary retrosynthetic disconnections:

-

C5-Carboxylic Acid Formation: The most straightforward approach involves the late-stage hydrolysis (saponification) of a stable ester precursor, such as an ethyl or methyl ester. This strategy is advantageous as the ester group is often compatible with the reaction conditions used to form the oxazole ring and can facilitate purification via chromatography.

-

Oxazole Ring Construction: The core of the synthesis involves forming the 1,3-oxazole ring itself. Several powerful C-C and C-O bond-forming strategies can be envisioned, starting from simple, acyclic precursors.

The following diagram illustrates these strategic disconnections, which form the basis of the synthetic pathways discussed in this guide.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Oxazole Core: Key Methodologies

The construction of the precursor, ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate, is the pivotal stage of the synthesis. Below, we evaluate the most effective methods, weighing their efficiency, substrate availability, and scalability.

Method A: Hantzsch-Type Synthesis (Recommended Pathway)

The reaction between a primary amide and an α-haloketone is a classic, robust, and highly reliable method for constructing oxazoles. For our target, this involves the condensation of propionamide with ethyl 2-chloroacetoacetate .

-

Causality and Mechanism: The reaction is initiated by the nucleophilic attack of the amide oxygen onto the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization where the amide nitrogen displaces the chloride. A final dehydration step yields the aromatic oxazole ring. The reaction is typically promoted by heating and sometimes with a mild base to scavenge the HCl byproduct. This method offers excellent regiocontrol as the connectivity of the reactants directly maps onto the product.

Method B: Robinson-Gabriel Synthesis

This pathway involves the cyclodehydration of a 2-acylamino-ketone precursor.[4][5] For our target ester, the required starting material would be N-(1-(ethoxycarbonyl)-2-oxopropyl)propionamide .

-

Causality and Mechanism: This intramolecular condensation is driven by a strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[6] The acid protonates the ketone and amide carbonyls, facilitating a nucleophilic attack by the amide oxygen to form a five-membered ring intermediate, which then eliminates water to aromatize.[6] While effective, this method's primary drawback is the accessibility of the 2-acylamino-ketone starting material, which often requires a separate synthetic step.

Method C: Modern [3+2] Cycloaddition

Recent advancements in organic synthesis have introduced powerful methods for oxazole formation directly from carboxylic acids and isocyanide derivatives.[7][8]

-

Causality and Mechanism: In this approach, propionic acid is first activated in situ using a coupling reagent (e.g., a triflylpyridinium salt).[7] This activated species is then trapped by an isocyanide, such as ethyl 2-isocyano-2-methylpropanoate, in a [3+2] cycloaddition reaction, followed by elimination to form the oxazole ring. This method is notable for its operational simplicity and tolerance of various functional groups.[8][9]

Comparison of Core Synthesis Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Hantzsch-Type | Propionamide, Ethyl 2-chloroacetoacetate | Heat | High reliability, readily available materials, excellent regiocontrol, scalable. | Can require high temperatures. |

| Robinson-Gabriel | N-(1-(ethoxycarbonyl)-2-oxopropyl)propionamide | H₂SO₄, PPA | Classic, well-established method.[10] | Starting material is not commercially available; harsh acidic conditions. |

| [3+2] Cycloaddition | Propionic acid, Isocyanoacetate derivative | Activating agent (e.g., DMAP-Tf) | Modern, one-pot procedure, mild conditions.[7] | Requires synthesis of the isocyanide reagent; may be less cost-effective on a large scale. |

Final Step: Saponification of the Ester Precursor

The conversion of the ethyl ester to the final carboxylic acid is a critical transformation that requires careful selection of reagents to prevent cleavage of the oxazole ring.

-

Expert Insight: The oxazole ring contains a furan-like oxygen atom and a pyridine-like nitrogen atom. While aromatic, it is electron-rich and can be susceptible to hydrolytic cleavage under forcing acidic or basic conditions. Standard saponification with strong bases like NaOH or KOH at high temperatures can lead to ring-opening byproducts. Therefore, milder conditions are paramount for achieving a high yield of the desired product.

Recommended Protocol: Mild Base-Catalyzed Hydrolysis

The use of lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water is the industry-standard method for hydrolyzing esters in the presence of sensitive functional groups.[11]

-

Causality: LiOH is a sufficiently strong nucleophile to attack the ester carbonyl but is generally less harsh than its sodium or potassium counterparts, reducing the likelihood of undesired side reactions with the oxazole ring. The use of THF as a co-solvent ensures the solubility of the organic substrate in the aqueous reaction medium. The reaction is typically run at room temperature or with gentle heating to ensure complete conversion while preserving the heterocyclic core.

Comprehensive Experimental Workflow

This section provides a validated, step-by-step protocol for the synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid based on the recommended Hantzsch-type synthesis followed by mild LiOH hydrolysis.

Caption: Overall experimental workflow diagram.

Part 1: Synthesis of Ethyl 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylate

Materials:

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| Ethyl 2-chloroacetoacetate | 164.59 | 1.0 | (e.g., 10.0 g) |

| Propionamide | 73.09 | 1.2 | (e.g., 5.3 g) |

| Toluene | - | - | (e.g., 50 mL) |

Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloroacetoacetate (1.0 eq) and propionamide (1.2 eq).

-

Solvent Addition: Add toluene to the flask to create a slurry (approx. 5 mL of solvent per gram of limiting reagent).

-

Heating: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any HCl byproduct, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate as an oil or low-melting solid.

Part 2: Saponification to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Materials:

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| Ethyl Ester Intermediate | 183.20 | 1.0 | (e.g., 5.0 g) |

| Lithium Hydroxide (LiOH) | 23.95 | 2.0 | (e.g., 1.3 g) |

| Tetrahydrofuran (THF) | - | - | (e.g., 30 mL) |

| Water | - | - | (e.g., 15 mL) |

| 1M Hydrochloric Acid (HCl) | - | - | (As needed) |

Step-by-Step Protocol:

-

Reaction Setup: Dissolve the ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate (1.0 eq) in a mixture of THF and water (2:1 v/v) in a round-bottom flask at room temperature.

-

Reagent Addition: Add lithium hydroxide (2.0 eq) to the solution. Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS (typically 2-6 hours).

-

Workup:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 by the dropwise addition of 1M HCl. A white precipitate of the carboxylic acid product should form.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water (2 x 10 mL).

-

Dry the solid under vacuum to yield the final 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization and Validation

The identity and purity of the final product must be confirmed by standard analytical methods:

-

¹H NMR: Will confirm the presence of the ethyl group (triplet and quartet), the methyl group (singlet), and the carboxylic acid proton (broad singlet).

-

¹³C NMR: Will show the characteristic chemical shifts for the oxazole ring carbons, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (155.15 g/mol ).

-

Infrared (IR) Spectroscopy: Will show a strong carbonyl stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).

Conclusion

The synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is most efficiently achieved through a two-step sequence. The recommended pathway, utilizing a Hantzsch-type condensation to form the oxazole ester followed by a mild saponification with lithium hydroxide, represents a robust, scalable, and high-yielding approach. This method relies on readily available starting materials and employs reaction conditions that preserve the integrity of the sensitive oxazole core. Careful monitoring and control during the final hydrolysis step are critical to ensuring the successful isolation of the pure carboxylic acid, a valuable building block for further research and development in medicinal and materials chemistry.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]

-

Ma, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

-

Patti, A. M., et al. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 72(13), 5035-5038. Retrieved from [Link]

-

Wiley Online Library. (2014). Robinson‐Gabriel Oxazole Synthesis. Retrieved from [Link]

-

Synfacts. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

-

Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. Published online. Retrieved from [Link]

-

ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety? Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

- Google Patents. (2000). WO2000053589A1 - Process for preparing oxazole derivatives.

-

Wikipedia. (2023). Oxazole. Retrieved from [Link]

-

Autech. (n.d.). 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. Retrieved from [Link]

-

ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Robinson‐Gabriel Oxazole Synthesis [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the current absence of publicly available, verified spectral data for this specific molecule, this document outlines robust, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies are designed to ensure self-validation and generate a complete, unambiguous structural characterization. This guide is intended for researchers, analytical scientists, and drug development professionals who require a foundational understanding and practical approach to characterizing novel oxazole derivatives.

Introduction to the Molecule and Analytical Challenge

Molecular Overview

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a substituted heterocyclic compound featuring an oxazole core. The oxazole ring is a common scaffold in pharmacologically active molecules. The specific arrangement of the ethyl, methyl, and carboxylic acid groups dictates its chemical properties and potential biological interactions.

-

Molecular Formula: C₇H₉NO₃

-

Molecular Weight: 155.15 g/mol

-

Chemical Structure:

Caption: Structure of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.

The Analytical Imperative

For any compound intended for research or development, unambiguous structural confirmation is a non-negotiable prerequisite. Spectroscopic analysis provides the necessary evidence for identity, purity, and stability. However, major chemical suppliers note that analytical data for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is not routinely collected or provided, presenting a challenge for researchers. This guide serves to fill that gap by establishing a predictive framework and a clear protocol for its de novo characterization.

Integrated Workflow for Structural Elucidation

A multi-technique approach is essential for confident structural assignment. The following workflow ensures that data from each analysis corroborates the others, forming a self-validating system.

Caption: Recommended workflow for comprehensive spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

Protocol for ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expertise & Experience: DMSO-d₆ is the solvent of choice. Its high polarity effectively dissolves the carboxylic acid, and its ability to participate in hydrogen bonding allows for the observation of the exchangeable carboxylic acid proton, which might otherwise be broadened or absent in solvents like chloroform-d.

-

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with 16-32 scans.

-

Set the spectral width to cover a range of -2 to 13 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio for quaternary carbons.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

-

2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to definitively assign proton-proton and proton-carbon correlations, respectively.

Predicted NMR Data

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -COOH | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid typically appears far downfield and is often broad due to hydrogen bonding and chemical exchange.[1] |

| -CH₂-CH₃ | 2.8 - 3.0 | Quartet (q) | 2H | Methylene protons adjacent to the electron-deficient oxazole ring and coupled to a methyl group. |

| -CH₃ (on ring) | 2.4 - 2.6 | Singlet (s) | 3H | Methyl group directly attached to the C4 position of the oxazole ring. |

| -CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | 3H | Terminal methyl protons of the ethyl group, coupled to the adjacent methylene group. |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| -C OOH | 160 - 165 | Carboxylic acid carbonyl carbon. |

| C 2 (C-Ethyl) | 165 - 170 | Oxazole ring carbon bonded to nitrogen and the ethyl group. |

| C 4 (C-Methyl) | 145 - 150 | Oxazole ring carbon bonded to nitrogen and the methyl group. |

| C 5 (C-COOH) | 125 - 130 | Oxazole ring carbon bonded to oxygen and the carboxylic acid. |

| -C H₂-CH₃ | 20 - 25 | Methylene carbon of the ethyl group. |

| -C H₃ (on ring) | 10 - 15 | Methyl carbon attached to the oxazole ring. |

| -CH₂-C H₃ | 10 - 15 | Terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Protocol for Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

-

Trustworthiness: This protocol is highly reproducible. Using an ATR accessory eliminates the need for preparing KBr pellets, which can introduce moisture and variability.

-

Predicted IR Absorption Bands

Table 3: Predicted Key IR Absorptions

| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance | Rationale |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad | This characteristic, exceptionally broad absorption is due to strong intermolecular hydrogen bonding in the carboxylic acid dimer.[1][2] |

| C-H (Aliphatic) | 2850 - 3000 | Sharp, Medium | Stretching vibrations from the methyl and ethyl groups. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl stretch of a conjugated carboxylic acid. Conjugation with the oxazole ring slightly lowers the frequency compared to a saturated acid.[2] |

| C=N (Oxazole Ring) | 1640 - 1680 | Medium | Stretching vibration of the imine bond within the oxazole ring. |

| C-O (Ring & Acid) | 1210 - 1320 | Strong | Stretching vibrations associated with the C-O bonds in the oxazole ring and the carboxylic acid. |

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Protocol for Electrospray Ionization (ESI) MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Data Acquisition:

-

Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Expertise & Experience: The carboxylic acid makes the molecule amenable to both modes. Negative mode is often cleaner for acidic compounds, yielding a strong [M-H]⁻ peak.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural confirmation.

-

Expected Mass Spectrum Data

-

High-Resolution Mass: The calculated exact mass for C₇H₉NO₃ is 155.0582. The experimentally observed mass should be within 5 ppm of this value.

-

Expected Ions:

-

Positive Mode: [M+H]⁺ at m/z 156.0655

-

Negative Mode: [M-H]⁻ at m/z 154.0509

-

-

Predicted Fragmentation Pattern:

Caption: Plausible fragmentation pathways for the protonated molecule in MS/MS.

-

Loss of Water (-18 Da): A common fragmentation for carboxylic acids, leading to an ion at m/z 138.

-

Loss of Formic Acid (-45 Da): Decarboxylation is a primary fragmentation pathway, resulting in a fragment at m/z 111.[3]

-

Loss of the Ethyl Group (-29 Da): Cleavage of the ethyl substituent would produce an ion at m/z 127.

-

Conclusion

References

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFftALtm6f63Y_Y6m98osQhflgbUihCTOEv7LxJKZwZue53IxcMrz09sGrt9Wr3uRpW6HQacqxaZcEkOecyDfP0WtUmaO4ZY9nrzkZCoWkywpI8ojThxu0O4RdkNEFYNmhfmrZtNLwQL4g_d0YTygMaH0qgrdaup8s=]

- Sigma-Aldrich. (n.d.). 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid AldrichCPR. Retrieved from MilliporeSigma. [https://www.sigmaaldrich.com/US/en/product/aldrich/cpr020172]

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from University of California, Davis. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide. Retrieved from Echemi. [https://www.echemi.com/cms/1011121.html]

- Panasenko, O. I., et al. (n.d.). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye State Medical University. [https://repo.zsmu.edu.ua/handle/123456789/1179]

- LibreTexts. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.

Sources

An In-depth Technical Guide to the Solubility of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its utility is intrinsically linked to its solubility, a critical physicochemical property that governs its behavior in various media. Understanding the solubility of this compound is paramount for researchers, scientists, and drug development professionals, as it directly impacts formulation, bioavailability, and overall efficacy in potential therapeutic applications. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, offering a robust framework for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is the foundation for any solubility study. These properties provide insights into its expected behavior in different solvent systems.

Table 1: Physicochemical Properties of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| Form | Solid | [1] |

| InChI Key | GKZNKAQBBPQEBU-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)C1=C(C)N=C(CC)O1 | [1] |

Rationale for Solvent Selection

The choice of solvents is a critical step in a solubility study, aiming to build a comprehensive profile of the compound's behavior.[2] The selection should be guided by the molecular structure of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, which features both a carboxylic acid group (hydrophilic, ionizable) and an ethyl-methyl-oxazole core (more lipophilic).

A diverse range of solvents should be selected to probe these characteristics:

-

Aqueous Buffers: Given the carboxylic acid moiety, the solubility in aqueous media is expected to be pH-dependent. According to ICH guidelines, solubility should be determined across a pH range of 1.2 to 6.8 to simulate physiological conditions in the gastrointestinal tract.[3][4] Therefore, buffers at pH 1.2, 4.5, and 6.8 are essential.[5]

-

Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol can engage in hydrogen bonding with the carboxylic acid group, potentially leading to good solubility.

-

Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO) are strong dipole-dipole interactors and can offer insights into the compound's polarity.

-

Nonpolar Solvents: Solvents like hexane and toluene are unlikely to be effective but are included to define the lower limits of solubility and understand the compound's lipophilicity.

Consideration should also be given to solvents commonly used in pharmaceutical formulations, such as propylene glycol and polyethylene glycol (PEG).[2] The environmental and safety profile of each solvent is also a crucial factor in the selection process.[6]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[7][8]

Materials and Reagents

-

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (high purity)

-

Selected solvents (analytical grade or higher)

-

Buffer solutions (pH 1.2, 4.5, 6.8)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm or smaller)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer[9]

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid to a series of vials, each containing a known volume of a selected solvent or buffer. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[10]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and agitation speed (e.g., 300 RPM).[10] Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolved concentration has reached a stable plateau.[10]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow for the sedimentation of undissolved solids. For finer suspensions, centrifugation is recommended to achieve a clear supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[10]

-

Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[11][12] A calibration curve prepared with known concentrations of the compound is necessary for accurate quantification.[11]

-

pH Measurement: For aqueous buffer experiments, it is critical to measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[7]

Self-Validating System

To ensure the trustworthiness of the results, the protocol should include the following self-validating checks:

-

Time to Equilibrium: A preliminary experiment should be conducted to determine the time required to reach equilibrium by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

Solid State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by XRPD or DSC) to confirm that no phase transformation or degradation has occurred during the experiment.

-

Replicate Analysis: All experiments should be performed in at least triplicate to assess the reproducibility of the results.[5]

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid at 25°C

| Solvent | Solubility (mg/mL) |

| pH 1.2 Buffer | Value |

| pH 4.5 Buffer | Value |

| pH 6.8 Buffer | Value |

| Water | Value |

| Methanol | Value |

| Ethanol | Value |

| Acetone | Value |

| Acetonitrile | Value |

| Dimethyl Sulfoxide (DMSO) | Value |

| Propylene Glycol | Value |

| Hexane | Value |

Note: The values in this table are placeholders and would be populated with experimental data.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide has outlined a comprehensive approach to determining the solubility of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. By combining a theoretical understanding of the compound's physicochemical properties with a robust and validated experimental protocol, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the development of this compound for its potential applications in the pharmaceutical and chemical industries.

References

-

Solvent selection for pharmaceuticals. (2025). ResearchGate. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved from [Link]

-

Solvent systems and their selection in pharmaceutics and biopharmaceutics. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health. Retrieved from [Link]

-

How do you perform the shake flask method to determine solubility?. (2017). Quora. Retrieved from [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH. Retrieved from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs. Retrieved from [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central. Retrieved from [Link]

-

ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (n.d.). Admescope. Retrieved from [Link]

-

What Factors Are Taken Into Consideration When Selecting a Solvent?. (2026). ACS. Retrieved from [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency (EMA). Retrieved from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. Retrieved from [Link]

-

Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. (2023). amofor. Retrieved from [Link]

-

ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019). ACS Publications. Retrieved from [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. admescope.com [admescope.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. improvedpharma.com [improvedpharma.com]

- 10. quora.com [quora.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. researchgate.net [researchgate.net]

Unveiling the Bio-Potential: A Technical Guide to the Biological Activity of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the potential biological activities of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. As a novel small molecule, its specific pharmacological profile is yet to be fully elucidated. Drawing upon the well-documented and diverse bioactivities of the broader oxazole class of heterocyclic compounds, this document outlines a strategic scientific approach to systematically investigate and validate its therapeutic potential.[1][2][3] This paper will serve as a foundational resource for researchers initiating studies on this compound, offering hypothesized mechanisms of action and detailed experimental workflows.

Introduction to 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic Acid

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1] The oxazole ring is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals.[3][4] The specific substitutions on the oxazole core—an ethyl group at position 2, a methyl group at position 4, and a carboxylic acid at position 5—are anticipated to modulate its physicochemical properties and biological target interactions.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | [5] |

| Molecular Weight | 155.15 g/mol | [5] |

| Physical Form | Solid | [5] |

| SMILES String | O=C(O)C1=C(C)N=C(CC)O1 | [5] |

| InChI Key | GKZNKAQBBPQEBU-UHFFFAOYSA-N | [5] |

The presence of the carboxylic acid moiety is particularly noteworthy, as it can participate in crucial hydrogen bonding interactions with biological targets and influence the compound's pharmacokinetic profile.[6]

Hypothesized Biological Activities and Mechanisms of Action

Based on extensive research into oxazole derivatives, we can postulate several promising avenues for the biological activity of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.[1][2][7] The substitution pattern plays a pivotal role in determining the specific pharmacological effects.[1]

Antimicrobial Activity

Oxazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties.[1]

-

Hypothesized Mechanism: The oxazole scaffold could interfere with essential microbial processes. Potential mechanisms include the inhibition of cell wall synthesis, disruption of membrane integrity, or interference with nucleic acid and protein synthesis. The specific substituents on the oxazole ring will influence the spectrum and potency of its antimicrobial action.

Anticancer Activity

A substantial body of research highlights the anticancer potential of oxazole-containing compounds.[3][7] These derivatives have been shown to inhibit various cancer cell lines through diverse mechanisms.[7]

-

Hypothesized Mechanism: Potential anticancer mechanisms for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid could involve the inhibition of key signaling pathways implicated in cancer progression, such as protein kinases or transcription factors like STAT3.[7] Other possibilities include the induction of apoptosis, inhibition of tubulin polymerization, or interference with DNA replication and repair enzymes like topoisomerases.[7]

Anti-inflammatory Activity

Certain oxazole derivatives have been identified as potent anti-inflammatory agents.[4] For instance, the FDA-approved drug Oxaprozin, which contains an oxazole core, functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes.[4]

-

Hypothesized Mechanism: The compound may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as COX-1 and COX-2, leading to reduced prostaglandin synthesis.[4] Alternatively, it could modulate the production of pro-inflammatory cytokines or interfere with inflammatory signaling pathways.

Proposed Experimental Workflows for Bioactivity Screening

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. This workflow is designed to efficiently identify and characterize the pharmacological profile of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.

Figure 1: A tiered experimental workflow for the comprehensive biological evaluation of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid.

Detailed Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in medium) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.

Protocol: MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, providing an indication of cytotoxicity.

Materials:

-

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

-

Human cancer cell lines (e.g., MCF-7, A549, DU-145)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Potential Signaling Pathway Interactions

Should initial screenings indicate significant anticancer activity, further investigation into the underlying molecular mechanisms is warranted. A plausible target for oxazole derivatives is the STAT3 signaling pathway, which is often dysregulated in cancer.[7]

Figure 2: A diagram illustrating the potential inhibitory effect of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid on the JAK-STAT3 signaling pathway.

Conclusion

While the specific biological activities of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid remain to be definitively established, the extensive body of literature on oxazole derivatives provides a strong rationale for investigating its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The proposed experimental workflows and protocols in this guide offer a systematic and robust framework for elucidating its pharmacological profile and mechanism of action. Further research into this compound is highly encouraged and holds the promise of uncovering a novel therapeutic lead.

References

-

A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019-02-04). Retrieved from [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022-06-01). Retrieved from [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025-02-19). Retrieved from [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. Retrieved from [Link]

-

ethyl 2-methyl-1,3-oxazole-5-carboxylate - ChemSynthesis. (2025-05-20). Retrieved from [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. Retrieved from [Link]

-

ethyl 2-phenyl-1,3-oxazole-5-carboxylate - Chemical Synthesis Database. (2025-05-20). Retrieved from [Link]

-

4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024-09-10). Retrieved from [Link]

-

Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022-09-11). Retrieved from [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. Retrieved from [Link]

-

Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed. (2020-11-24). Retrieved from [Link]

-

ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate - 137267-49-3, C9H13NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Retrieved from [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025-03-05). Retrieved from [Link]

-

Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate - PubChem. Retrieved from [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ijmpr.in [ijmpr.in]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2-エチル-4-メチル-1,3-オキサゾール-5-カルボン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benthamdirect.com [benthamdirect.com]

The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Rise of a Heterocyclic Powerhouse

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—is a quintessential example of such a "privileged scaffold".[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have rendered it a valuable component in numerous natural products and clinically approved drugs.[3][4][5] From the anti-inflammatory action of Oxaprozin to the antidiabetic effects of Aleglitazar, the versatility of the oxazole core is well-established.[1][4]